molecular formula C19H16ClN3O4 B2965967 4-chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide CAS No. 898455-50-0

4-chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide

Cat. No.: B2965967
CAS No.: 898455-50-0
M. Wt: 385.8
InChI Key: HXZFOZDHOIATAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a synthetic chemical compound designed for advanced research applications. This molecule features a complex polycyclic structure based on a 1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline scaffold, a framework found in compounds with various pharmacological activities . The presence of both a chloro and a nitro substituent on the benzamide ring suggests potential as an electrophile, making it a valuable intermediate in medicinal chemistry for the exploration of structure-activity relationships (SAR) and the synthesis of more complex molecules. Its primary research value lies in its use as a building block in organic synthesis and as a candidate for high-throughput screening in drug discovery campaigns, particularly in the development of targeted therapies. Researchers can utilize this chemical to probe biological pathways and develop novel therapeutic agents. The product is provided with comprehensive analytical data to ensure identity and purity. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-chloro-3-nitro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4/c20-15-5-3-13(10-16(15)23(26)27)19(25)21-14-8-11-2-1-7-22-17(24)6-4-12(9-14)18(11)22/h3,5,8-10H,1-2,4,6-7H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZFOZDHOIATAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])CCC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of 4-chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide involves multi-step organic reactions:

  • Nitration of chlorobenzene to form 4-chloro-3-nitrobenzene.

  • Coupling with 3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline under specific conditions such as solvent type, temperature, and catalysts.

Industrial production methods: On an industrial scale, large-scale reactors, optimized reaction conditions, and continuous monitoring ensure high yield and purity. Use of advanced techniques like flow chemistry may enhance efficiency.

Chemical Reactions Analysis

Types of reactions it undergoes: 4-chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide participates in several reactions:

  • Reduction: Nitro group can be reduced to an amine.

  • Substitution: Chloro group can be substituted in nucleophilic substitution reactions.

Common reagents and conditions:

  • Reduction: Hydrogen gas with palladium on carbon catalyst.

  • Substitution: Various nucleophiles like amines or thiols in the presence of base.

Major products formed:

  • From reduction: 4-amino-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide.

  • From substitution: Corresponding substituted benzamides.

Scientific Research Applications

4-chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide has significant potential across various fields:

  • Chemistry: Used as a building block for complex organic synthesis.

  • Biology: Probes for understanding biological pathways, enzyme interactions.

  • Medicine: Potential therapeutic agent due to its complex structure.

  • Industry: Intermediate for manufacturing advanced materials.

Mechanism of Action

The exact mechanism by which 4-chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide exerts its effects depends on its applications:

  • Molecular targets: Can interact with enzymes or receptors due to its specific structure.

  • Pathways involved: In biological systems, it may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Observations :

  • Core Diversity: The target compound shares the pyrido[3,2,1-ij]quinoline core with N1-(3-methoxyphenyl)-N2-(3-oxo-...)oxalamide , but differs in substituents (benzamide vs. oxalamide). Pyrano[3,2-c]quinoline analogues exhibit similar tricyclic frameworks but lack the pyridine ring fusion.
  • Substituent Effects: Nitro and chloro groups on the benzamide moiety may enhance electrophilic reactivity compared to the furyl or benzonitrile groups in pyranoquinoline derivatives .
  • Synthetic Routes: Multicomponent reactions dominate the synthesis of pyranoquinolines , while the target compound likely requires stepwise functionalization of the pyridoquinoline core.

Functional Analogues in Sensing and Coordination Chemistry

Table 2: Functional and Application-Based Comparisons

Compound Name Functional Group Application/Property Reference
2,6-Dimethyl-4-[(E)-2-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)-vinyl]-pyranylium tetrafluoroborate Pyranylium-pyrido-quinoline conjugate Fluorescent sensor for histamine detection
N'-((8-Hydroxy-...quinolin-9-yl)methylene)-2-nitrobenzohydrazide (H2L1) Hydrazone-Schiff base Antimicrobial diorganotin(IV) complexes
9-Nitroso-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol Nitroso derivative Precursor for phenoxazinium NIR dyes

Key Observations :

  • Biological Activity: Hydrazone-Schiff base derivatives form antimicrobial metal complexes, highlighting the role of the pyrido-quinoline core in coordinating bioactive metal ions. The target compound’s nitro group could similarly participate in redox or coordination chemistry.

Physicochemical and Commercial Comparisons

Table 3: Commercial Availability and Physicochemical Data

Compound Name Purity Molecular Weight (g/mol) Commercial Price (Sample) Reference
(E)-2-Cyano-3-(1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acrylic acid 98% 308.3 ¥564.00/5 mg
2-((2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)methylene)malononitrile 95% 264.3 ¥8,795.00/1 g

Key Observations :

  • Cost vs. Complexity: Derivatives with cyano/acetylene groups (e.g., malononitrile ) command higher prices, likely due to synthetic challenges. The target compound’s nitro and chloro substituents may similarly increase production costs.
  • Purity Standards : Industrially available analogues meet >95% purity thresholds, aligning with pharmaceutical intermediate standards .

Biological Activity

4-chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity. The presence of a chloro group and a nitro group on the benzamide framework is noteworthy. These groups can influence the compound's interaction with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of similar structures possess significant antimicrobial properties. The nitro group is often associated with increased antibacterial activity due to its ability to disrupt bacterial DNA synthesis.
  • Anticancer Potential : There is ongoing research into the anticancer properties of compounds similar to this compound. Some studies suggest that such compounds can induce apoptosis in cancer cells through various mechanisms.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study published in 2023 evaluated the antimicrobial effects of various nitro-substituted compounds against a range of bacteria. The results showed that compounds with similar structural motifs exhibited potent activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Mechanisms :
    • Research conducted on related compounds indicated that they could inhibit specific signaling pathways involved in cell proliferation and survival. For instance, compounds targeting the PI3K/Akt pathway showed promise in reducing tumor growth in vitro and in vivo models .

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.